(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Description
The compound “(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile” is a structurally complex molecule featuring:
- A 7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene core: This tricyclic system combines sulfur (thia) and nitrogen (diazatricyclo) heteroatoms, which likely enhance rigidity and influence electronic properties.
- 2,4-Dichlorophenyl substituent: The chlorine atoms at positions 2 and 4 contribute to lipophilicity and may participate in halogen bonding, a critical factor in target binding .
- Prop-2-enenitrile group: The nitrile functionality adds polarity and may engage in hydrogen bonding or dipole interactions, affecting both physicochemical properties and biological activity .
Properties
IUPAC Name |
(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2F3N3S/c26-17-8-9-18(19(27)12-17)23-21(33-20-6-1-2-7-22(20)34-24(33)32-23)11-15(13-31)14-4-3-5-16(10-14)25(28,29)30/h3-5,8-12H,1-2,6-7H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQDBEYCUMTJPO-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=C(C#N)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)/C=C(\C#N)/C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dichlorophenyl and trifluoromethylphenyl precursors, followed by their coupling with the tetrahydroimidazo[2,1-b][1,3]benzothiazol moiety under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Nitrile-Containing Compounds
The prop-2-enenitrile group distinguishes this compound from analogs with ester or amide linkages. Nitriles generally exhibit:
Halogenated Aromatic Systems
The 2,4-dichlorophenyl group contrasts with mono-halogenated or non-halogenated analogs:
- Halogen bonding: Dichlorophenyl systems exhibit stronger interactions with protein backbone carbonyls than mono-chlorinated variants, improving binding affinity by up to 10-fold in kinase inhibitors .
- Lipophilicity: Adding a second chlorine atom increases logP by ~0.3–0.5 compared to mono-chlorinated analogs, as demonstrated in QSAR studies .
Physicochemical and Thermochemical Properties
The compound’s thermochemical stability and solubility can be inferred from analogous systems:
- Thermal stability : The CF₃ group and rigid tricyclic core likely elevate decomposition temperatures (>250°C), similar to fluorinated heterocycles in high-performance materials .
- Aqueous solubility : Despite high logP (~3.5), the nitrile group may improve solubility to ~0.05 mg/mL, comparable to moderately soluble agrochemicals .
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Properties
| Property | Target Compound | Analog 1 (Methoxyphenyl) | Analog 2 (NO₂-substituted) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~550 | ~540 | ~560 |
| logP | 3.5 | 2.8 | 4.0 |
| Solubility (mg/mL) | 0.05 | 0.12 | <0.01 |
| Thermal Stability (°C) | >250 | 220 | 240 |
Q & A
Q. What are the key steps and challenges in synthesizing this compound, and how can its purity be ensured?
The synthesis involves multi-step reactions, including cyclization to form the tricyclic core and subsequent coupling with the trifluoromethylphenyl moiety. Critical challenges include controlling stereochemistry (Z-configuration) and minimizing side reactions. Methodological solutions:
Q. Which analytical techniques are most reliable for structural confirmation?
Advanced spectroscopic and crystallographic methods are essential:
- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and nitrile groups (δ ~120 ppm) to confirm connectivity .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 550.02) .
- Single-crystal X-ray diffraction : Resolve the tricyclic framework and stereochemistry (as demonstrated for analogous compounds) .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for this compound?
Integrate quantum chemical calculations (e.g., DFT) with experimental data to:
Q. What experimental design strategies are suitable for studying structure-activity relationships (SAR)?
Apply factorial design to systematically vary substituents and reaction conditions:
- Variables : Substituent position (e.g., Cl vs. CF₃), solvent polarity, catalyst loading .
- Response metrics : Yield, enantiomeric excess (for chiral analogs), and biological activity (if applicable).
- Analysis : Use ANOVA to identify significant factors and interactions, enabling targeted SAR exploration .
Q. How can contradictions in reported spectral data be resolved?
Discrepancies often arise from solvent effects or impurities. Mitigation strategies:
Q. What reactor design considerations are critical for scaling up synthesis?
Scale-up requires addressing heat and mass transfer limitations in the tricyclic system:
- Use continuous-flow reactors to enhance mixing and temperature control .
- Implement membrane separation technologies for in-situ purification of intermediates .
- Monitor reaction exothermicity via calorimetry to prevent thermal runaway .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
